Cas no 59935-39-6 (4-(dimethylamino)-3-nitrobenzaldehyde)

4-(Dimethylamino)-3-nitrobenzaldehyde is a nitro-substituted aromatic aldehyde featuring a dimethylamino functional group at the para position. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceutical agents. Its electron-rich dimethylamino group enhances reactivity in electrophilic substitution reactions, while the nitro and aldehyde functionalities provide versatile sites for further chemical modifications. The compound exhibits good solubility in common organic solvents, facilitating its use in various reaction conditions. Its structural properties make it valuable for synthesizing complex heterocyclic compounds and as a building block in materials science research. Proper handling is advised due to potential sensitivity to light and moisture.
4-(dimethylamino)-3-nitrobenzaldehyde structure
59935-39-6 structure
Product Name:4-(dimethylamino)-3-nitrobenzaldehyde
CAS No:59935-39-6
MF:C9H10N2O3
MW:194.187302112579
MDL:MFCD00480831
CID:370784
PubChem ID:291351
Update Time:2025-06-09

4-(dimethylamino)-3-nitrobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,4-(dimethylamino)-3-nitro-
    • 4-(DIMETHYLAMINO)-3-NITROBENZALDEHYDE
    • 4-(Dimethylamino)-3-nitrobenzenecarbaldehyde
    • 3-Nitro-4-dimethylamino-benzaldehyd
    • 4-Dimethylamino-3-nitro-benzaldehyd
    • 4-dimethylamino-3-nitro-benzaldehyde
    • FT-0681182
    • LB-0735
    • MFCD00480831
    • J-513724
    • SCHEMBL7142928
    • E78573
    • EN300-04406
    • CS-0219592
    • Z31222605
    • BMMZDXZYHYBOOQ-UHFFFAOYSA-N
    • NCGC00188245-01
    • CHEMBL1877925
    • 59935-39-6
    • NCGC00188245-02
    • DTXSID50303078
    • 3-Nitro-4-dimethylaminobenzaldehyd
    • NSC-156545
    • AKOS000113472
    • NSC156545
    • Benzaldehyde, 4-(dimethylamino)-3-nitro-
    • ALBB-025592
    • STK397254
    • 4-(dimethylamino)-3-nitrobenzaldehyde
    • MDL: MFCD00480831
    • Inchi: 1S/C9H10N2O3/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14/h3-6H,1-2H3
    • InChI Key: BMMZDXZYHYBOOQ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C=O)C=CC=1N(C)C)=O

Computed Properties

  • Exact Mass: 194.06900
  • Monoisotopic Mass: 194.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 66.1A^2

Experimental Properties

  • Density: 1.286
  • Melting Point: 105-107°C
  • Boiling Point: 335.9°C at 760 mmHg
  • Flash Point: 156.9°C
  • Refractive Index: 1.632
  • PSA: 66.13000
  • LogP: 1.99650

4-(dimethylamino)-3-nitrobenzaldehyde Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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Additional information on 4-(dimethylamino)-3-nitrobenzaldehyde

4-(Dimethylamino)-3-nitrobenzaldehyde (CAS No. 59935-39-6)

4-(Dimethylamino)-3-nitrobenzaldehyde, also known by its CAS registry number 59935-39-6, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a nitro group, a dimethylamino group, and an aldehyde functional group on a benzene ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.

The synthesis of 4-(dimethylamino)-3-nitrobenzaldehyde typically involves multi-step organic reactions. One common approach includes the nitration of an appropriate aromatic compound followed by the introduction of the dimethylamino and aldehyde groups through nucleophilic substitution or other suitable methods. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, aligning with current trends toward sustainable chemical processes.

One of the most notable applications of 4-(dimethylamino)-3-nitrobenzaldehyde is in the field of medicinal chemistry. Its structure makes it a promising candidate for drug discovery, particularly in the development of compounds targeting specific biological pathways. For instance, studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic purposes. Additionally, its ability to act as a precursor in the synthesis of more complex molecules further enhances its utility in drug design.

In materials science, 4-(dimethylamino)-3-nitrobenzaldehyde has been explored for its role in the formation of coordination polymers and metal-organic frameworks (MOFs). The presence of multiple functional groups allows for versatile interactions with metal ions, leading to the creation of porous materials with potential applications in gas storage and catalysis. Recent research has focused on optimizing these materials' properties by fine-tuning the structure of the organic ligand, including modifications to the dimethylamino and nitro groups.

The electronic properties of 4-(dimethylamino)-3-nitrobenzaldehyde also make it an interesting candidate for use in organic electronics. Its conjugated system facilitates electron delocalization, which is advantageous for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers are actively investigating how variations in the substituents can influence these electronic properties, paving the way for more efficient and cost-effective electronic materials.

In terms of environmental applications, 4-(dimethylamino)-3-nitrobenzaldehyde has been studied for its potential role in pollution control. For example, it can serve as a catalyst or adsorbent in processes aimed at removing harmful pollutants from air or water. Its ability to form stable complexes with heavy metals or other contaminants makes it a promising material for environmental remediation technologies.

The study of 4-(dimethylamino)-3-nitrobenzaldehyde continues to evolve with advancements in analytical techniques and computational modeling. Modern tools such as density functional theory (DFT) have provided deeper insights into the compound's electronic structure and reactivity, enabling more precise predictions of its behavior in different chemical environments. This has significantly enhanced our ability to design experiments and optimize synthetic routes.

In conclusion, 4-(dimethylamino)-3-nitrobenzaldehyde (CAS No. 59935-39-6) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique combination of functional groups offers immense potential for innovation in fields such as medicinal chemistry, materials science, electronics, and environmental technology. As research continues to uncover new aspects of its properties and capabilities, this compound is poised to play an increasingly important role in both academic and industrial settings.

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